REACTION_SMILES
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[Br:19][CH2:20][CH2:21][CH3:22].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[H-:1].[Na+:2].[cH:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[C:9](=[O:18])[NH:10][c:11]1[c:12]([cH:14][cH:15][cH:16][cH:17]1)[S:13]2>>[cH:3]1[cH:4][cH:5][cH:6][c:7]2[c:8]1[C:9](=[O:18])[N:10]([CH2:20][CH2:21][CH3:22])[c:11]1[c:12]([cH:14][cH:15][cH:16][cH:17]1)[S:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccccc2Sc2ccccc21
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Name
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Type
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product
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Smiles
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CCCN1C(=O)c2ccccc2Sc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |